molecular formula C10H9ClO3 B8791479 Methyl 5-acetyl-2-chlorobenzoate

Methyl 5-acetyl-2-chlorobenzoate

Cat. No.: B8791479
M. Wt: 212.63 g/mol
InChI Key: YMIRUDJJFHTLRE-UHFFFAOYSA-N
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Description

Methyl 5-acetyl-2-chlorobenzoate is a benzoate ester derivative featuring an acetyl group at the 5-position and a chlorine atom at the 2-position of the aromatic ring. Its synthesis typically involves halogenation and alkylation steps, similar to methodologies described for structurally related compounds, such as bromination of methyl 5-acetyl-2-propoxybenzoate using AlCl₃ and Br₂ . The acetyl and chloro substituents contribute to its electron-deficient aromatic system, influencing reactivity and molecular interactions.

Properties

Molecular Formula

C10H9ClO3

Molecular Weight

212.63 g/mol

IUPAC Name

methyl 5-acetyl-2-chlorobenzoate

InChI

InChI=1S/C10H9ClO3/c1-6(12)7-3-4-9(11)8(5-7)10(13)14-2/h3-5H,1-2H3

InChI Key

YMIRUDJJFHTLRE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)Cl)C(=O)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The substituents at positions 2 and 5 on the benzoate ring significantly impact the compound’s physical, chemical, and biological properties. Key analogs include:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
Methyl 5-acetyl-2-chlorobenzoate Acetyl (5), Cl (2) C₁₀H₉ClO₃ 212.63 PDE5 inhibitor intermediate; planar structure with ester group deviation (~41.65° dihedral angle)
Methyl 5-chloro-2-hydroxybenzoate OH (2), Cl (5) C₈H₇ClO₃ 186.59 Higher solubility in polar solvents; used in anti-inflammatory agents
Methyl 2-acetamido-5-chlorobenzoate Acetamido (2), Cl (5) C₁₀H₁₀ClNO₃ 227.64 Synthesized via SnCl₂ reduction; potential analgesic applications
Methyl 5-amino-2-chlorobenzoate NH₂ (5), Cl (2) C₈H₈ClNO₂ 185.61 High reactivity in nucleophilic substitutions; intermediate for antibiotics

Crystallographic and Molecular Interactions

  • Methyl 5-acetyl-2-propoxybenzoate (structurally related) forms layered crystal structures stabilized by weak C–H⋯O interactions, a feature likely shared with the chloro analog due to similar ester group geometry .
  • In contrast, amino-substituted compounds may exhibit stronger hydrogen bonding (N–H⋯O), altering crystallization behavior .

Research Findings and Trends

  • Biological Potential: Derivatives of Methyl 5-acetyl-2-hydroxybenzoate show antiulcer (Watanabe et al., 1984) and antihypertensive (Grisar et al., 1981) activities, suggesting that chloro or acetyl analogs could enhance metabolic stability .
  • Structural Insights : Planarity deviations in the ester group (~41.65° dihedral angle) influence molecular packing and intermolecular interactions, critical for solid-state properties .
  • Synthetic Optimization : Bromination and alkylation protocols for analogs highlight the importance of AlCl₃ as a catalyst for regioselective substitutions .

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